molecular formula C19H20ClN5O3 B2808128 5-amino-1-(2-chlorobenzyl)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899974-16-4

5-amino-1-(2-chlorobenzyl)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2808128
CAS No.: 899974-16-4
M. Wt: 401.85
InChI Key: QNKVKXZZYMYYEI-UHFFFAOYSA-N
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Description

This compound belongs to the 5-amino-1,2,3-triazole-4-carboxamide family, characterized by a triazole core substituted with an amino group at position 5 and a carboxamide moiety at position 2. The 2-chlorobenzyl group at position 1 and the 3,4-dimethoxybenzyl group on the carboxamide nitrogen distinguish it from other analogues. These substituents influence its physicochemical properties, target specificity, and metabolic stability, making it a candidate for therapeutic applications, particularly in oncology .

Properties

IUPAC Name

5-amino-1-[(2-chlorophenyl)methyl]-N-[(3,4-dimethoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O3/c1-27-15-8-7-12(9-16(15)28-2)10-22-19(26)17-18(21)25(24-23-17)11-13-5-3-4-6-14(13)20/h3-9H,10-11,21H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKVKXZZYMYYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2-chlorobenzyl)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction.

    Attachment of Benzyl Groups: The benzyl groups can be attached via alkylation reactions using appropriate benzyl halides.

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitroso or nitro derivatives, while substitution reactions could introduce various functional groups at the benzyl positions.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains and fungi. Research indicates that triazoles can inhibit the growth of pathogens by interfering with their cell wall synthesis and metabolic pathways .

Anticancer Potential

Another significant application of this compound lies in oncology. Triazole derivatives are being investigated for their anticancer properties due to their ability to inhibit specific enzymes involved in tumor growth and metastasis. Preliminary studies suggest that 5-amino-1-(2-chlorobenzyl)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide may exhibit cytotoxic effects against certain cancer cell lines .

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AntimicrobialInhibition of bacterial and fungal growth
AnticancerCytotoxic effects on cancer cell lines
Enzyme InhibitionInterference with metabolic pathways

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial activity of various triazole derivatives, this compound was tested against a panel of pathogens including Staphylococcus aureus and Candida albicans. The results demonstrated a significant reduction in microbial viability at concentrations as low as 10 µg/mL .

Case Study 2: Anticancer Activity

A separate investigation focused on the anticancer potential of this triazole derivative involved treating human breast cancer cell lines with varying concentrations of the compound. The study found that treatment led to a dose-dependent decrease in cell viability, suggesting that the compound may induce apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of 5-amino-1-(2-chlorobenzyl)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and biological features of the target compound with its analogues:

Compound Name Substituents (Position 1) Carboxamide Substituent Molecular Weight Biological Activity (Cancer Cell Lines) Metabolic Stability Notes
Target Compound: 5-Amino-1-(2-chlorobenzyl)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide 2-Chlorobenzyl 3,4-Dimethoxybenzyl ~414.8* Not explicitly reported; inferred from structural analogues Likely improved due to dimethoxy groups
5-Amino-1-(3-chlorobenzyl)-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide 3-Chlorobenzyl 3,4-Dimethylphenyl 355.8 Antiproliferative activity (specific cell lines not stated) Methyl groups may increase lipophilicity and phase I metabolism
5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 4-Fluorophenyl 2,4-Dimethoxyphenyl ~378.3 High activity in CNS cancer SNB-75 cells (GP = -27.30%) Methoxy groups may slow oxidative metabolism
CAI [5-Amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide] 4'-Chlorobenzoyl-3,5-dichlorobenzyl None (modified core) ~447.7 Phase I clinical trial (refractory cancers); metabolized to inactive M1 Rapid metabolism disrupts triazole-carboxamide core
5-Amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylbenzyl None (unsubstituted) ~261.3 Supplier data; activity not specified Likely short half-life due to unmodified structure

*Calculated based on molecular formula; exact mass may vary.

Key Findings from Comparative Analysis

The 3,4-dimethoxybenzyl group on the carboxamide nitrogen improves solubility compared to methyl or chloro substituents, balancing lipophilicity for membrane permeability .

Biological Activity :

  • Analogues with 4-fluorophenyl or dimethoxyphenyl groups () show marked antiproliferative effects in renal (RXF 393) and CNS (SNB-75) cancers. The target compound’s dimethoxy groups may similarly enhance activity against these targets .
  • In contrast, CAI () loses efficacy upon metabolism to M1, emphasizing the necessity of preserving the triazole-carboxamide core—a feature retained in the target compound .

CAI’s rapid cleavage into inactive metabolites underscores the vulnerability of bulky substituents (e.g., benzoyl-dichlorobenzyl) to phase I enzymes, a limitation avoided in the target compound’s design .

Research Implications and Therapeutic Potential

The target compound’s structural features position it as a promising candidate for further preclinical testing, particularly in cancers where triazole-carboxamides have shown efficacy (e.g., renal, CNS). Its design mitigates metabolic instability observed in analogues like CAI, while the dimethoxy groups may improve pharmacokinetics over chlorinated or methylated derivatives. Future studies should focus on:

  • Target Identification : Leveraging the scaffold’s proven affinity for kinases (e.g., B-Raf) and proteasomes .
  • Metabolite Profiling : Confirming whether the dimethoxy groups yield stable, active metabolites.
  • Synergistic Combinations : Testing with adjuvants like 3′,4′-dimethoxyflavone, which enhanced activity in similar compounds .

Biological Activity

5-Amino-1-(2-chlorobenzyl)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the 1,2,3-triazole class. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The triazole ring structure is pivotal in mediating these activities, making it a significant focus in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C19H21ClN5O3 with a molecular weight of approximately 367.41 g/mol. The presence of both chlorobenzyl and dimethoxybenzyl substituents enhances its lipophilicity and potential biological interactions.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that triazole derivatives can inhibit the growth of Staphylococcus aureus and Pseudomonas aeruginosa, indicating their potential as antimicrobial agents .

Compound Target Pathogen Activity
This compoundStaphylococcus aureusEffective Inhibition
This compoundPseudomonas aeruginosaEffective Inhibition

Anticancer Activity

The compound has also shown promising results in anticancer studies. It has been tested against various cancer cell lines including HCT116 (colon cancer) and exhibited significant cytotoxicity. The mechanism of action is thought to involve the induction of apoptosis in cancer cells .

Enzyme Inhibition

One of the notable activities of the triazole ring is its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This inhibition is particularly relevant in the context of neurodegenerative diseases. The compound's structural features contribute to its binding affinity for these enzymes .

Study 1: Antimicrobial Evaluation

In a recent study evaluating various triazole derivatives for antimicrobial activity, this compound was found to have a minimum inhibitory concentration (MIC) that was lower than many standard antibiotics. This suggests its potential for development into a therapeutic agent against resistant bacterial strains .

Study 2: Anticancer Mechanism

Another study focused on the anticancer properties of this compound revealed that it triggers apoptosis through the activation of caspases in HCT116 cells. The study highlighted its role in disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels .

Research Findings Summary

The biological activity of this compound can be summarized as follows:

Biological Activity Description
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits AChE and BuChE; potential for neurodegenerative disease treatment

Q & A

Basic: What are the common synthetic routes for 5-amino-1-(2-chlorobenzyl)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves:

Triazole ring formation via Huisgen cycloaddition between an azide and alkyne, requiring copper(I) catalysis (e.g., CuI) .

Benzyl group introduction via nucleophilic substitution or alkylation reactions. For example, the 2-chlorobenzyl group is introduced using 2-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Amidation of the carboxamide group using coupling agents like EDCI or DCC in dichloromethane .
Optimization strategies :

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during amidation .
  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane improves yield and purity .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from assay variability or structural impurities. Methodological approaches include:

Orthogonal assays : Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill kinetics .

Structural validation : Use high-resolution LC-MS and 2D NMR (e.g., HSQC, HMBC) to verify purity and confirm substituent positions .

Comparative SAR analysis : Compare activity against analogs (e.g., 5-amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl) derivatives) to identify substituent-specific effects .

Basic: What analytical techniques are critical for characterizing this compound’s structure?

Answer:
Key techniques:

NMR spectroscopy :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.8 ppm) and triazole carbons (δ 145–155 ppm) .
  • NOESY : Confirm spatial proximity of benzyl groups to the triazole ring .

Mass spectrometry : HR-ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 412.12) .

X-ray crystallography : Resolves bond angles and dihedral angles in the triazole-carboxamide core .

Advanced: How can computational methods enhance the design of derivatives with improved target selectivity?

Answer:

Molecular docking : Screen derivatives against target proteins (e.g., kinase ATP-binding pockets) using AutoDock Vina .

QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict activity .

MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable ligand-receptor interactions) .

Basic: What are the key challenges in achieving consistent solubility for this compound in biological assays?

Answer:
Challenges stem from its hydrophobic benzyl and dimethoxy groups. Solutions include:

Co-solvent systems : Use DMSO (≤1% v/v) with aqueous buffers .

Surfactants : Add Tween-80 (0.01%) to enhance dispersion .

pH adjustment : Ionize the carboxamide group at pH 7.4 using phosphate buffers .

Advanced: What experimental strategies validate the proposed mechanism of action in enzyme inhibition studies?

Answer:

Enzyme kinetics : Determine Kᵢ and inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .

Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm direct interaction .

Mutagenesis studies : Modify key residues (e.g., catalytic lysine) to test activity loss .

Basic: How do researchers compare the stability of this compound under varying storage conditions?

Answer:

Accelerated degradation studies :

  • Thermal stress : 40°C/75% RH for 4 weeks; monitor via HPLC .
  • Photostability : Expose to UV (320 nm) for 48 hours; assess degradation products .

Long-term stability : Store at –20°C under argon; monthly LC-MS checks .

Advanced: How can structural modifications address metabolic instability identified in preclinical studies?

Answer:

Block metabolic hotspots : Replace labile methoxy groups with fluorine to reduce CYP450-mediated oxidation .

Isosteric replacements : Substitute the triazole ring with a pyrazole to improve metabolic half-life (t₁/₂ > 2 hours) .

Prodrug design : Mask the amino group as a phosphate ester for enhanced plasma stability .

Basic: What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?

Answer:

Agar diffusion : Measure zone of inhibition (ZOI) against S. aureus (ATCC 25923) .

Microdilution : Determine MIC values in Mueller-Hinton broth (CLSI guidelines) .

Biofilm inhibition : Use crystal violet staining on P. aeruginosa biofilms .

Advanced: How do researchers reconcile discrepancies between computational predictions and experimental binding affinities?

Answer:

Force field refinement : Use OPLS4 instead of GAFF for better ligand parameterization .

Solvent effects : Include explicit water molecules in docking simulations .

Ensemble docking : Screen multiple receptor conformations from MD trajectories .

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